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Compound of Interest

Compound Name: Bicyclol

Cat. No.: B1666982

Bicyclol, a synthetic compound derived from Schisandrin C, a bioactive component of the
traditional Chinese medicinal herb Fructus Schisandrae, has emerged as a promising
hepatoprotective and antiviral agent. This technical guide provides an in-depth overview of
Bicyclol's core chemical properties, mechanism of action, and key experimental data for
researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Bicyclol is chemically identified as 4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-2-
hydroxymethyl-2'-methoxycarbonyl biphenyl. Its fundamental properties are summarized below.

Property Value Citation
CAS Number 118159-48-1 [11[2113][4][5]
Molecular Formula C19H1809 [L1121[31[4115]
Molecular Weight 390.34 g/mol [41[5]

Purity >98% (HPLC) [2][4]
Appearance White powder/Crystalline solid [2][6]
Solubility DMSO: 25 mg/mL, DMF: 25 31161

mg/mL
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Mechanism of Action

Bicyclol exerts its therapeutic effects through a multi-faceted mechanism of action, primarily
targeting pathways involved in inflammation, oxidative stress, apoptosis, and viral replication
within hepatocytes.

Anti-inflammatory and Immunomodulatory Effects

Bicyclol demonstrates significant anti-inflammatory properties by modulating key signaling
pathways. It has been shown to inhibit the production of pro-inflammatory cytokines.[1] A
primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-kB) signaling
pathway, a central regulator of the inflammatory response.[1][7] Bicyclol can also inhibit the IL-
6/STAT3 and MAPK signaling pathways, further contributing to its anti-inflammatory effects.[7]
[8] In hepatocytes stimulated with CpG-DNA, bicyclol was found to attenuate the production of
inflammatory cytokines and chemokines by inhibiting the activation of p65-NF-kB and p38-
MAPK.[9]
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Antioxidant and Cytoprotective Functions

Bicyclol acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and
mitigating oxidative damage to hepatocytes.[1] It also enhances the activity of endogenous
antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
[1] Furthermore, Bicyclol induces the expression of Heat Shock Proteins (HSPs), specifically
HSP27 and HSP70, through the activation of Heat Shock Factor 1 (HSF1).[2][10] These HSPs
function as molecular chaperones, protecting cells from injury and inhibiting apoptosis.[2][6]
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Antiviral Activity

Bicyclol has demonstrated antiviral properties, particularly against hepatitis B virus (HBV) and
hepatitis C virus (HCV).[1] It can inhibit the replication of these viruses within liver cells,
contributing to a reduction in viral load.[1][3] In patients with chronic hepatitis B, bicyclol
treatment has been associated with a higher rate of HBeAg loss.[11]
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Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research

findings. Below are summaries of protocols used in key studies of Bicyclol.

Preclinical Toxicity Studies

Acute Toxicity: Kunming strain mice and Wistar rats were orally administered Bicyclol at
doses up to 5 g/kg. Animals were observed for 7 days for mortality and clinical symptoms.[4]
[12]

Chronic Toxicity: Wistar rats received oral doses of 150, 300, and 600 mg/kg of Bicyclol
daily for 6 months. Beagle dogs were given daily doses of 25, 75, and 225 mg/kg for 6
months. Assessments included body weight, food intake, blood and urine analysis, and
pathological examination of major organs.[4][12]

Mutagenicity: The Ames test was conducted using Salmonella typhimurium strains TA97 and
TA102 with varying concentrations of Bicyclol (10-5000 u g/plate ) in the presence and
absence of a metabolic activation system (S9 mix).[4] A micronucleus assay was also
performed in mice.[4]

Hepatoprotection Models

Carbon Tetrachloride (CCla)-Induced Liver Injury: Mice were pre-treated with Bicyclol (e.g.,
200 mg/kg by gavage) prior to an intraperitoneal injection of CCla (e.g., 2 ml/kg of a 50%
solution in oil).[13][14] Liver injury was assessed by measuring serum alanine
aminotransferase (ALT) and aspartate aminotransferase (AST) levels, as well as histological
examination of liver tissue.[5][13]

Acetaminophen (APAP)-Induced Hepatotoxicity: Mice were administered Bicyclol (e.g., 300
mg/kg orally) prior to an intraperitoneal injection of a toxic dose of acetaminophen (e.g., 200
mg/kg).[2] The protective effects were evaluated by monitoring serum transaminases, liver
necrosis, and markers of apoptosis.[2]
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Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical and clinical studies on

Bicyclol.
Test Species Route Doses Result Citation
No mortality
Acute Toxicity ) or clinical
Mice, Rats Oral >5 g/kg [4][12]
(LDso) symptoms
observed.
No noticeable
) 150, 300, 600 _ ,
Chronic alterations in
o Rats Oral mg/kg for 6 o [4][12]
Toxicity toxicity
months
markers.
No noticeable
_ 25, 75, 225 . _
Chronic alterations in
o Dogs Oral mg/kg for 6 o [41112]
Toxicity toxicity
months
markers.
No mutagenic
o S. ) 10-5000 p o
Mutagenicity S In vitro activity [4]
typhimurium g/plate
detected.
No
Teratogenicity  Rats Oral 0.2, 1.0 g/kg teratogenic [12]

effects found.

Table 2: Clinical Efficacy in Liver Injury

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1666982?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4250735/
https://pubmed.ncbi.nlm.nih.gov/15655818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4250735/
https://pubmed.ncbi.nlm.nih.gov/15655818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4250735/
https://pubmed.ncbi.nlm.nih.gov/15655818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4250735/
https://pubmed.ncbi.nlm.nih.gov/15655818/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Treatment
Condition
Group

Control .
Duration
Group

Key Finding Citation

Statin- )
Bicyclol 25

mg TID

Induced Liver

Injury

Polyene
phosphatidylc
holine 456
mg TID

4 weeks

ALT

normalization

rate: 74.68% [15]
vSs. 46.15%

(p<0.05).

Drug-Induced )
Bicyclol 25 or

Liver Injury
50 mg TID

(DILI)

Polyene
phosphatidylc 4 weeks

holine

Bicyclol
groups
showed
significantly
greater ALT
reduction vs.
control.
Median time
to ALT

normalization

[16]

was shorter
with Bicyclol
(16 days for
50 mg dose
vs. 43 days

for control).

Chronic )
N Bicyclol
Hepatitis B

Non-antiviral
, _ N/A
interventions

ALT recovery

rate: 69.3%

vs. 59.0%

(p=0.04).

Loss of [11]
HBeAg:

22.1% vs.

13.5%

(p<0.00001).

Non-alcoholic  Bicyclol

Fatty Liver

(monotherapy

Control Varied

Significant [17]
reduction in
AST, TBIL,
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Disease or and TC levels
(NAFLD) combination) compared to
control.
Conclusion

Bicyclol is a well-characterized compound with a robust preclinical safety profile and
demonstrated efficacy in various models of liver disease. Its multifaceted mechanism of action,
targeting key pathways in inflammation, oxidative stress, and viral replication, makes it a
compelling candidate for further research and development. This guide provides a foundational
understanding of Bicyclol for scientists and clinicians working to address the challenges of
liver disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

